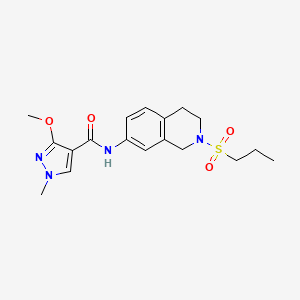

3-methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide

Description

The compound 3-methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative characterized by a 1H-pyrazole core substituted with a methoxy group at position 3, a methyl group at position 1, and a carboxamide moiety linked to a 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group.

The tetrahydroisoquinoline moiety may enhance binding affinity to hydrophobic pockets in biological targets, while the propylsulfonyl group could improve solubility and metabolic stability compared to non-sulfonylated analogs.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-4-9-27(24,25)22-8-7-13-5-6-15(10-14(13)11-22)19-17(23)16-12-21(2)20-18(16)26-3/h5-6,10,12H,4,7-9,11H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEHBRBOMQLLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps. A general synthetic route may include the following:

Formation of the Pyrazole Ring: : This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone.

Introduction of the Isoquinoline Group: : This step may involve a Friedel-Crafts acylation reaction, followed by further functional group modifications.

Sulfonylation: : This can be done by treating the intermediate compound with a sulfonyl chloride in the presence of a base.

Final Coupling and Methylation: : The final product can be obtained by coupling the sulfonylated intermediate with a methylating agent and a methoxy group introduction.

The conditions for each step can vary but commonly involve organic solvents like dichloromethane and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely follow an optimized version of the synthetic route described above, potentially utilizing flow chemistry techniques to enhance efficiency and yield. Key steps would include large-scale batch reactors and continuous purification processes like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The methoxy group may undergo oxidation under strong oxidative conditions, forming aldehyde or carboxylic acid derivatives.

Reduction: : The sulfonyl group can be reduced to a thiol group under reductive conditions.

Substitution: : The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: : Strong nucleophiles like sodium methoxide or sodium sulfide in suitable solvents.

Major Products Formed

Oxidation products such as aldehydes or carboxylic acids.

Reduction products like thiols.

Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Its unique combination of functional groups allows it to interact with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, the tetrahydroisoquinoline moiety is known for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Compounds that modulate neurotransmitter systems or exhibit antioxidant properties are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The sulfonyl group present in the compound enhances its antimicrobial activity, making it a candidate for developing new antimicrobial agents. Research has shown that sulfonamide derivatives possess significant antibacterial properties against various strains of bacteria, including resistant strains .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. For example, studies on similar pyrazole derivatives have indicated their potential as inhibitors of key enzymes in bacterial biosynthetic pathways, which could lead to novel treatments for infections .

Agricultural Applications

Given the increasing need for sustainable agricultural practices, the compound's potential as a fungicide is noteworthy. Research into similar pyrazolecarboxamide compounds has demonstrated effectiveness against fungal pathogens in crops, suggesting that this compound could be developed for agricultural use to enhance crop protection .

Synthesis and Derivatives

The synthesis of 3-methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide involves several steps that can be optimized for yield and purity. Understanding its synthesis is crucial for developing derivatives with enhanced efficacy or reduced toxicity.

| Aspect | Details |

|---|---|

| Chemical Structure | This compound |

| Potential Applications | Anticancer, neuroprotective, antimicrobial, enzyme inhibition, agricultural fungicide |

| Key Functional Groups | Methoxy group, sulfonyl group, pyrazole ring |

| Research Status | Under investigation; promising results in preliminary studies |

Mechanism of Action

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. The isoquinoline and pyrazole groups may bind to active sites, while the sulfonyl and methoxy groups could modulate the compound's overall reactivity and binding affinity. This can lead to the modulation of biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule:

Key Differences :

- The target compound’s tetrahydroisoquinoline-sulfonyl group distinguishes it from analogs with phenylsulfonyl (e.g., the first compound above) or fused pyrazine rings. This group may confer unique steric and electronic interactions in biological systems.

Physicochemical Properties Comparison

Hypothetical properties based on structural analogs:

Analysis :

- The target compound’s propylsulfonyl group likely improves solubility compared to phenylsulfonyl analogs but reduces it relative to pyrazine-based carboxamides.

- The methoxy group may slightly increase polarity compared to methyl or ethyl substituents.

Pharmacokinetic and Toxicity Profiles

- Absorption: The tetrahydroisoquinoline group may reduce oral bioavailability due to increased molecular weight, but the sulfonyl group could counteract this by improving solubility.

- Toxicity : Structural analogs with simple alkyl groups (e.g., ethyl, methyl) show low acute toxicity in preclinical models, suggesting a favorable profile for the target compound.

Biological Activity

The compound 3-methoxy-1-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-carboxamide is a novel pyrazole derivative with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and potential clinical implications based on recent studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a pyrazole ring linked to a tetrahydroisoquinoline moiety, which is critical for its biological activity.

Research indicates that this compound interacts with multiple biological targets:

- Enzyme Inhibition : The pyrazole core has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade, suggesting potential applications in anticoagulation therapy .

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis has been noted, particularly against strains resistant to conventional antibiotics .

1. Anticoagulant Properties

The compound has been evaluated for its anticoagulant effects. A study reported that similar pyrazole derivatives demonstrated significant inhibition of Factor Xa with a Ki value in the low nanomolar range, indicating strong potential for use as anticoagulants .

2. Antimicrobial Efficacy

In vitro assays have shown that the compound exhibits antimicrobial activity against various pathogens. For example:

- E. coli : IC50 values suggest effective inhibition comparable to established antibiotics.

- Mycobacterium tuberculosis : Structural modifications in related compounds have led to promising anti-TB activity .

3. Cytotoxicity and Safety Profile

Toxicological assessments are crucial for evaluating new compounds. Initial findings suggest that while the compound shows efficacy against pathogens, it maintains a favorable safety profile with low cytotoxicity in mammalian cell lines.

Research Findings and Case Studies

Recent studies have focused on the pharmacological profile of this compound and its derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of Factor Xa with a Ki value of 13 pM. |

| Study B | Showed antimicrobial activity against E. coli with an IC50 of 0.12 mg/mL. |

| Study C | Evaluated cytotoxicity and found low toxicity levels in mammalian cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.